molecular formula C21H20BrNO4 B385345 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 622816-62-0

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B385345
CAS No.: 622816-62-0
M. Wt: 430.3g/mol
InChI Key: AMGZNOHHTZWUQW-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a brominated naphthalene core and a 2,4-dimethoxyphenyl substituent on the acetamide nitrogen. The bromine atom at position 6 of the naphthalene ring enhances steric bulk and electronic effects, while the methoxy groups on the phenyl ring may improve solubility and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-25-15-6-8-18(20(11-15)27-3)23-21(24)12-17-16-7-5-14(22)10-13(16)4-9-19(17)26-2/h4-11H,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGZNOHHTZWUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling

An alternative route involves Ullmann coupling of 1-bromo-6-bromo-2-methoxynaphthalene with pre-formed N-(2,4-dimethoxyphenyl)acetamide. Using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C, the bromide at position 1 is replaced by the acetamide group. However, this method yields <50% due to competing debromination.

Friedel-Crafts Acylation Limitations

Attempts to directly acylate 6-bromo-2-methoxynaphthalene via Friedel-Crafts reactions using acetyl chloride and AlCl₃ resulted in poor regioselectivity, with undesired products forming at positions 3 and 7.

Scalability and Industrial Considerations

The metalation-acylation route is preferred for large-scale synthesis due to its high regiocontrol and compatibility with continuous flow systems. Critical parameters include:

  • Lithiation Temperature: Strict maintenance at -78°C to prevent side reactions.

  • Iron Purity: ≥99% iron powder minimizes debromination side products.

  • Solvent Drying: Anhydrous THF and DCM are essential to avoid proton quenching of intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield hydroxylated or carbonylated derivatives, while substitution of the bromine atom can yield a variety of new compounds with different functional groups.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic diseases:

  • Alpha-Glucosidase Inhibition : This enzyme plays a significant role in carbohydrate metabolism. Inhibitors can help manage blood glucose levels, making this compound a candidate for diabetes treatment. Research indicates that derivatives of similar structures exhibit promising inhibitory effects against alpha-glucosidase, suggesting potential for therapeutic use in Type 2 Diabetes Mellitus (T2DM) management .
  • Acetylcholinesterase Inhibition : The compound's structural similarity to known acetylcholinesterase inhibitors suggests it may also be effective in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Anticancer Activity

The anticancer properties of compounds related to 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide have been explored extensively:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways. The presence of bromine and methoxy groups may enhance this activity by modulating cellular signaling pathways.
  • Case Studies : For instance, related derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity . These findings suggest that the compound could be developed as a lead molecule for anticancer drug discovery.

Data Table of Biological Activities

Activity TypeTarget Enzyme/Cell TypeMechanism of ActionReference
Alpha-Glucosidase InhibitionAlpha-glucosidaseReduces carbohydrate absorption
Acetylcholinesterase InhibitionAcetylcholinesteraseIncreases acetylcholine levels
Anticancer ActivityVarious cancer cell linesInduction of apoptosis via mitochondrial pathways

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methylpyridin-2-yl)acetamide
  • Structural Differences : Replaces the 2,4-dimethoxyphenyl group with a 4-methylpyridin-2-yl substituent.
  • This substitution may alter receptor-binding specificity in biological systems .
N-(2-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide
  • Structural Differences : Features a bromine on the phenyl ring instead of the naphthalene core.
  • Crystallographic studies of this analog reveal planar acetamide groups and intermolecular hydrogen bonding, suggesting similar solid-state stability to the target compound .

Functional Analogues in Agrochemicals

WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
  • Structural Differences: Contains a triazole ring and chloro-phenoxy group instead of naphthalene and dimethoxyphenyl.
  • Functional Impact : WH7 is a synthetic auxin agonist with herbicidal activity. The target compound’s naphthalene core may confer higher lipophilicity, extending half-life in biological systems but reducing mobility in plant tissues .
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structural Differences : Chloro substituent and methoxymethyl group on nitrogen.
  • Functional Impact : Alachlor is a herbicide targeting weed germination. The target compound’s brominated naphthalene likely reduces soil mobility compared to alachlor’s chloro-ethylphenyl system, which is optimized for root uptake .

Pharmaceutical-Relevant Analogues

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Differences : Dichlorophenyl and pyrazolyl groups replace the naphthalene and dimethoxyphenyl moieties.
  • Functional Impact : This compound exhibits conformational flexibility due to rotational freedom in the acetamide group, enabling diverse hydrogen-bonding interactions. The target compound’s rigid naphthalene core may restrict binding to specific protein pockets .
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
  • Structural Differences : Triazole-thioacetic acid backbone with shared 2,4-dimethoxyphenyl group.
  • Functional Impact : The dimethoxyphenyl group enhances electron density, aiding in π-stacking interactions. While this analog is esterified for improved bioavailability, the target compound’s acetamide linkage may offer greater metabolic stability .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Solubility (LogP)
Target Compound 444.3 g/mol 6-Bromo-naphthalene, 2,4-dimethoxyphenyl Under investigation ~3.5 (estimated)
2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methylpyridin-2-yl)acetamide 411.2 g/mol 4-Methylpyridin-2-yl Not reported ~2.8
N-(2-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide 340.2 g/mol 2-Bromo-phenyl Crystallography studies ~4.1
WH7 281.7 g/mol 4-Chloro-2-methylphenoxy, triazole Herbicidal (auxin agonist) ~2.2
Alachlor 269.8 g/mol 2,6-Diethylphenyl, methoxymethyl Herbicidal ~3.1
2-(3,4-Dichlorophenyl)-N-(dihydro-1H-pyrazol-4-yl)acetamide 401.2 g/mol 3,4-Dichlorophenyl, pyrazolyl Antimicrobial (hypothesized) ~3.8

Key Research Findings

  • Metabolic Stability : Acetamide linkages (as in the target compound) are less prone to esterase-mediated hydrolysis than ester-containing analogs (e.g., triazole-thioacetic acid derivatives), suggesting superior in vivo persistence .
  • Crystallographic Behavior : Analogues like N-(2-bromo-phenyl)-2-(naphthalen-1-yl)acetamide exhibit planar acetamide conformations and hydrogen-bonded dimers, a feature likely shared with the target compound due to structural similarity .

Biological Activity

The compound 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and supporting research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈BrN₁O₃
  • Molecular Weight : 372.25 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its components.

This compound features a naphthalene moiety substituted with a bromine atom and methoxy groups, which are known to influence biological activity through various pathways.

Anti-inflammatory Properties

Research indicates that compounds containing naphthalene derivatives often exhibit anti-inflammatory properties. The presence of methoxy and bromo substituents can enhance these effects by modulating inflammatory pathways. For instance, related compounds have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Naphthalene derivatives are frequently investigated for their ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Modulation of Gene Expression : It could affect the expression of genes related to apoptosis and cell cycle regulation.
  • Interaction with Cellular Receptors : The methoxy groups may facilitate binding to specific receptors involved in signaling pathways pertinent to inflammation and cancer.

Case Studies

A series of studies have explored the biological activity of similar naphthalene derivatives:

  • Study on Anti-inflammatory Effects : A study demonstrated that naphthalene derivatives could significantly reduce pro-inflammatory cytokines in vitro and in vivo models .
  • Anticancer Efficacy : Another investigation found that specific naphthalene compounds induced apoptosis in breast cancer cells by activating mitochondrial pathways .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₁O₃
Molecular Weight372.25 g/mol
CAS NumberNot available
Anticancer ActivityInduces apoptosis
Anti-inflammatory ActivityInhibits COX enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetyl bromide (0.5 mmol) reacts with substituted anilines (0.55 mmol) under basic conditions (e.g., 10% aqueous Na₂CO₃) at controlled temperatures (273–298 K). Stirring duration (3–24 h) and solvent choice (dichloromethane, DMF) significantly affect yield and purity .
  • Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify using column chromatography. Yield optimization requires balancing stoichiometry and reaction time to minimize by-products.

Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?

  • Methodology : Use single-crystal X-ray diffraction (XRD) to determine bond lengths, dihedral angles (e.g., 60.5° between aromatic planes), and hydrogen-bonding patterns (N–H···O interactions) . Complement with NMR (¹H/¹³C), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Validation : Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology : Perform in vitro assays for enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase) using spectrophotometric methods. Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .
  • Data Interpretation : Compare IC₅₀ values with positive controls (e.g., acarbose for α-glucosidase). Note that substituents like bromo and methoxy groups may enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing bromo with chloro or methoxy with ethoxy). Assess bioactivity changes using standardized assays. For example, 2,4-dimethoxy groups on the phenyl ring improve solubility but may reduce membrane permeability .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ constants) with IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What computational strategies elucidate the compound’s interaction with biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to study ligand-receptor stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gap) and reactive sites .
  • Case Study : Docking studies reveal that the naphthalene moiety interacts with hydrophobic residues in COX-2’s active site, while the acetamide group forms hydrogen bonds with Arg120 .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Troubleshooting :

  • Purity Check : Re-analyze compound purity via HPLC; impurities >5% can skew results .
  • Assay Conditions : Validate cellular assay parameters (e.g., serum concentration, incubation time). For instance, serum proteins may sequester the compound, reducing effective concentration .
  • Metabolic Stability : Test susceptibility to cytochrome P450 metabolism using liver microsomes. A short half-life (<30 min) may explain reduced cellular activity .

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